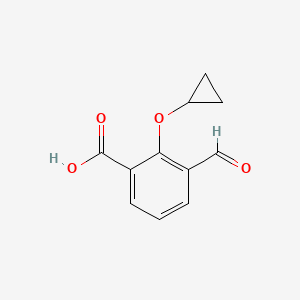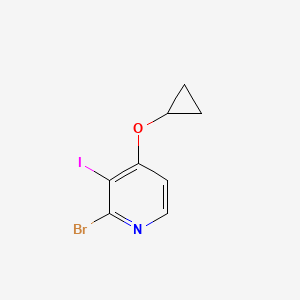
2-Bromo-4-cyclopropoxy-3-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-cyclopropoxy-3-iodopyridine is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of bromine, iodine, and a cyclopropoxy group attached to the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-cyclopropoxy-3-iodopyridine typically involves halogenation and substitution reactions. One common method involves the bromination of 4-cyclopropoxy-3-iodopyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-cyclopropoxy-3-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify the oxidation state of the halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium or copper catalysts in the presence of appropriate ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-4-cyclopropoxy-3-iodopyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules and heterocycles.
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe or ligand in biological assays to study enzyme interactions and cellular pathways
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyclopropoxy-3-iodopyridine involves its interaction with specific molecular targets. The presence of halogen atoms and the cyclopropoxy group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Iodopyridine: A halopyridine with iodine at the 2-position, used in various organic synthesis applications.
3-Iodopyridine: Another isomer with iodine at the 3-position, commonly used in the synthesis of pyridine derivatives.
2-Bromo-5-iodopyridine: A compound with bromine and iodine at different positions, used in coupling reactions and as a synthetic intermediate
Uniqueness
2-Bromo-4-cyclopropoxy-3-iodopyridine is unique due to the presence of both bromine and iodine atoms along with a cyclopropoxy group. This combination of substituents provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H7BrINO |
|---|---|
Molecular Weight |
339.96 g/mol |
IUPAC Name |
2-bromo-4-cyclopropyloxy-3-iodopyridine |
InChI |
InChI=1S/C8H7BrINO/c9-8-7(10)6(3-4-11-8)12-5-1-2-5/h3-5H,1-2H2 |
InChI Key |
XNKQZPSGWNJHAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=NC=C2)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14807259.png)
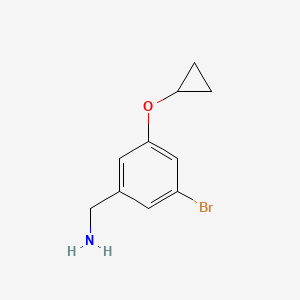
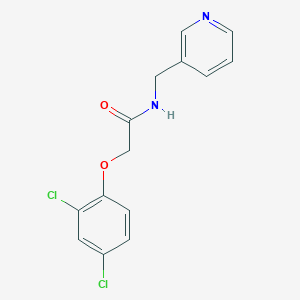
![2-(4-ethylphenoxy)-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B14807274.png)
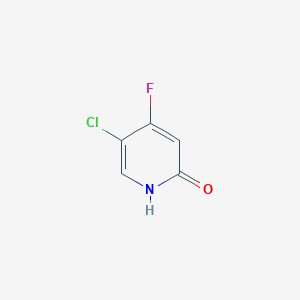
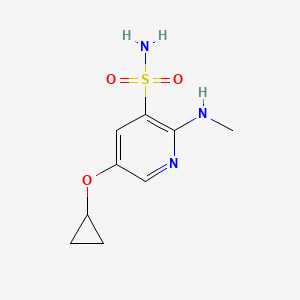
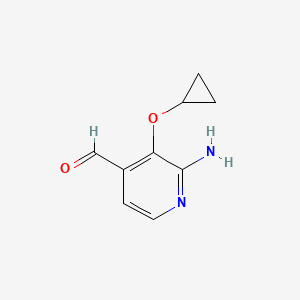
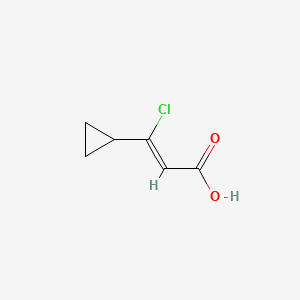
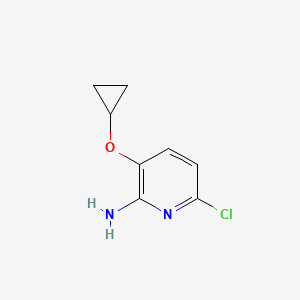
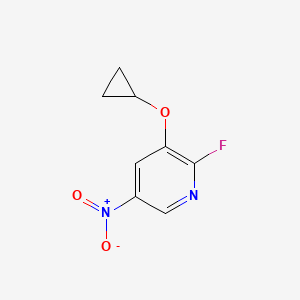
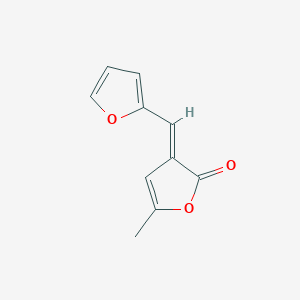
![4,5-Dimethyl-2-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)thiophene-3-carboxamide](/img/structure/B14807336.png)
![N'-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}furan-2-carbohydrazide](/img/structure/B14807344.png)
